
Potassium (3-(1H-pyrazol-1-yl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide typically involves the reaction of a pyrazole derivative with a boron trifluoride source in the presence of a potassium salt. The reaction is usually carried out under inert conditions to prevent any unwanted side reactions. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazole derivative, boron trifluoride etherate, potassium carbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: The pyrazole derivative is dissolved in an appropriate solvent (e.g., tetrahydrofuran), followed by the addition of boron trifluoride etherate. Potassium carbonate is then added to the reaction mixture, and the reaction is stirred for several hours until completion.
Industrial Production Methods
Industrial production of potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Various reduced boron-containing compounds.
Substitution: A wide range of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoroborate group is highly reactive and can participate in various chemical transformations, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide
- Potassium trifluoro[1H-pyrazol-1-ylmethyl]boranuide
- Potassium trifluoro[3-phenyl-1H-pyrazol-5-yl]borate
Uniqueness
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide is unique due to its specific structural features and reactivity. The presence of the trifluoroborate group enhances its stability and reactivity, making it suitable for a wide range of applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C9H7BF3KN2 |
|---|---|
Peso molecular |
250.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-pyrazol-1-ylphenyl)boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15;/h1-7H;/q-1;+1 |
Clave InChI |
WITNTYCKCYKEEL-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC=C1)N2C=CC=N2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
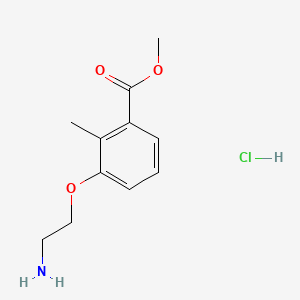
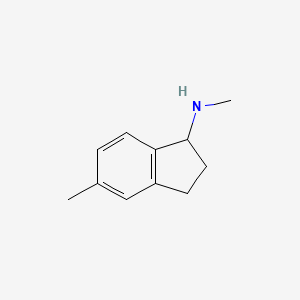

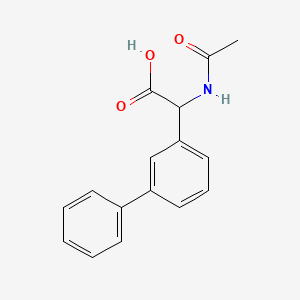
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
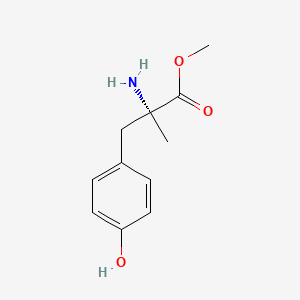
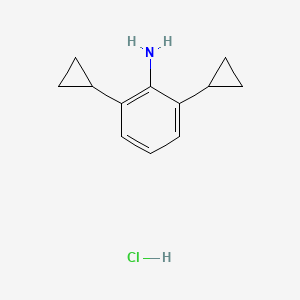
![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
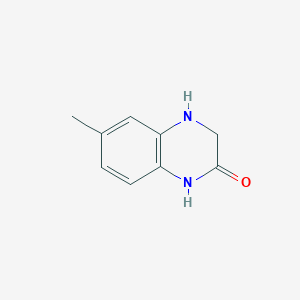
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
